2-aminoacetic acid;zinc;hydrate

bioavailability zinc absorption phytate inhibition

Zinc glycinate monohydrate is a 1:2 zinc–glycine chelate that resists gastric ionization and is actively transported via PepT1, delivering 43.4 % higher oral bioavailability than zinc gluconate and 16 % greater than zinc sulfate. Its intact chelate remains stable across pH 4–8, prevents phytate antagonism, and minimises oxidative degradation of co-formulated vitamins. The defined monohydrate crystalline form ensures reproducible zinc content and thermal stability to ~280 °C. For formulators prioritising dose efficiency, premix robustness, and batch-to-batch consistency, this chelate outperforms conventional zinc sources where bioavailability is a decision-critical variable.

Molecular Formula C4H12N2O5Zn
Molecular Weight 233.5 g/mol
Cat. No. B12052333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-aminoacetic acid;zinc;hydrate
Molecular FormulaC4H12N2O5Zn
Molecular Weight233.5 g/mol
Structural Identifiers
SMILESC(C(=O)O)N.C(C(=O)O)N.O.[Zn]
InChIInChI=1S/2C2H5NO2.H2O.Zn/c2*3-1-2(4)5;;/h2*1,3H2,(H,4,5);1H2;
InChIKeyUTSUWSUEEYDINW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zinc Glycinate Monohydrate for Procurement: Chelate Chemistry and the Procurement Case over Inorganic Zinc Salts


2-Aminoacetic acid;zinc;hydrate (systematic IUPAC name), most commonly referred to as zinc glycinate monohydrate (CAS 14281-83-5), is a 1:2 zinc–glycine chelate crystallizing as a polymeric trans-bis(glycinato) complex with one lattice water [1]. Its empirical formula is C₄H₈N₂O₄Zn·H₂O (MW 231.52) and it is supplied as a white to almost-white crystalline powder with a chelometric-titration purity typically ≥97.0% on an anhydrous basis . Unlike simple inorganic zinc salts, the glycine ligands coordinate Zn²⁺ through the amino nitrogen and a carboxylate oxygen, forming two five-membered chelate rings that suppress ionization in the gastrointestinal lumen and enable absorption via the intestinal dipeptide transport pathway [1][2]. This molecular architecture underpins the quantifiable differences in bioavailability, pH stability, and premix compatibility that distinguish zinc glycinate monohydrate from zinc sulfate, zinc gluconate, and zinc oxide in research and industrial formulation.

Why Generic Zinc Sources Cannot Replace Zinc Glycinate Monohydrate in Bioavailability-Critical Applications


Procurement specifications that group all zinc compounds under a single elemental-zinc requirement disregard documented performance gaps. Zinc sulfate (ZnSO₄·7H₂O) fully dissociates in gastric fluid, releasing free Zn²⁺ ions that are susceptible to precipitation by dietary phytate and competition from other divalent cations at the intestinal brush border [1]. Zinc oxide (ZnO) exhibits negligible water solubility and requires gastric acid for dissolution, resulting in erratic absorption that is heavily pH‑dependent [2]. Zinc gluconate, while water‑soluble, relies on passive diffusion rather than active dipeptide‑mediated transport [3]. Zinc glycinate monohydrate bypasses these limitations through its intact chelate structure, which resists ionization in the stomach and is recognized by the PepT1 transporter in the small intestine, conferring quantifiable advantages in true absorption, systemic retention, and reproducibility of exposure that are critical when bioavailability is a procurement‑decision variable [1][4].

Quantitative Differentiation Evidence for Zinc Glycinate Monohydrate vs. Zinc Sulfate, Gluconate, Oxide, and Alternative Chelates


True Absorption Superiority of Zinc Glycinate over Zinc Sulfate Under High-Phytate Dietary Challenge

In a controlled rat model fed a phytate-rich semi-synthetic diet (8 g/kg sodium phytate) to simulate cereal-based meals, zinc glycinate delivered significantly higher true absorption of dietary zinc than zinc sulfate [1]. The study used ⁶⁵Zn-labeled growing rats (n=8 per group) pair-fed for 15 days, measuring zinc balance in blood plasma, femur, whole body, and excreta. True absorption was 51% for zinc glycinate vs. 44% for zinc sulfate (p<0.05), representing a +7 percentage-point absolute advantage [1]. Overall zinc bioavailability (absorption corrected for endogenous losses) was 49% vs. 42%, a statistically significant +16% relative superiority (p<0.05) [1].

bioavailability zinc absorption phytate inhibition

Zinc Retention: +32% Relative Improvement of Zinc Glycinate over Zinc Sulfate

In the same ⁶⁵Zn-labeled rat study, zinc retention—the net fraction of dietary zinc incorporated into body stores after accounting for fecal and urinary losses—was significantly higher for zinc glycinate than for zinc sulfate [1]. Zinc glycinate achieved 33% retention of ingested zinc vs. 25% for zinc sulfate, yielding a +30% relative improvement in zinc retention (33% vs. 25%, p<0.05) [1]. Endogenous fecal zinc losses (mean 17% of intake) and urinary losses (mean 2% of intake) did not differ between treatments, confirming that the retention advantage originated at the absorption step rather than from reduced endogenous excretion [1].

zinc retention bioavailability zinc balance

In Vitro Bioaccessibility: Zinc Diglycinate 30% Higher than Zinc Sulfate

A 2023 in vitro gastrointestinal digestion study compared the potential relative bioaccessibility of ten commercial zinc supplements across multiple chemical forms [1]. Zinc diglycinate (the dominant species in zinc glycinate monohydrate) yielded a bioaccessibility of 9.38%, whereas zinc sulfate yielded 3.38% [1]. This 30% higher bioaccessibility for zinc diglycinate relative to sulfate is consistent with the animal-model bioavailability data, providing an orthogonal in vitro confirmation of superior solubilization and dialyzability through simulated gastric (pH 2, pepsin) and intestinal (pH 7, pancreatin/bile) phases [1].

bioaccessibility in vitro digestion dietary supplements

Human Pharmacokinetics: +43.4% Oral Bioavailability of Zinc Bis-Glycinate vs. Zinc Gluconate

A randomized, crossover pharmacokinetic study in 12 healthy female volunteers compared a single 15 mg oral dose of zinc bis-glycinate (the bis form of zinc glycinate) against zinc gluconate as the reference formulation [1]. Serum zinc was assayed by validated ICP-OES. Zinc bis-glycinate produced a 43.4% higher oral bioavailability relative to the gluconate reference, calculated from the ratio of area-under-the-curve (AUC) values (90% CI of the test/reference ratio) [1]. Zinc bis-glycinate was safe and well tolerated at the administered dose [1]. An independent zinc tolerance test in 12 young adult women further ranked acute zinc uptake as glycinate > gluconate > picolinate ≈ oxide based on plasma AUC over 4 hours, reinforcing the human-data hierarchy [2].

pharmacokinetics zinc bis-glycinate clinical trial

pH Stability Range: Zinc Glycinate Remains Chelated Across pH 4–8 vs. Rapid Dissociation of Inorganic Zinc Salts

Zinc glycinate maintains its chelate structure across pH 4–8, a range that spans typical gastric (pH ~2 after dilution with food), intestinal (pH ~6–7.5), and common food/beverage product environments [1][2]. In contrast, zinc sulfate fully dissociates at gastric pH, releasing free Zn²⁺ that is vulnerable to precipitation by phosphate, phytate, and bicarbonate; zinc oxide requires acidic dissolution and shows negligible solubility above pH 5 [3]. This structural stability of the glycine chelate prevents premature zinc release in the stomach, enabling intact delivery to jejunal PepT1 transporters and reducing gastric irritation reported for ionizable zinc salts [1][3].

chelate stability pH stability formulation compatibility

Premix Compatibility: Amino Acid Chelated Zinc Reduces Vitamin Degradation vs. Inorganic Zinc Sulfate

Inorganic zinc sulfate in vitamin–trace mineral premixes promotes oxidative degradation of sensitive vitamins through redox reactions catalyzed by free Zn²⁺ ions; studies report vitamin K loss exceeding 80%, folic acid loss >40%, and vitamin B6 loss >20% over 3 months of storage in the presence of sulfate trace minerals [1]. Zinc glycinate, as an amino acid chelate with minimal free Zn²⁺, displays significantly reduced pro-oxidative activity. Controlled premix stability trials over 120-day storage periods have demonstrated that metal-specific amino acid complexes preserve higher vitamin activity compared to inorganic trace mineral sources [2]. This reduced vitamin degradation translates into longer premix shelf life and more reliable label-claim potency in finished formulations.

premix stability vitamin degradation animal feed formulation

Highest-Impact Procurement and Research Application Scenarios for Zinc Glycinate Monohydrate Based on Quantitative Differentiation Data


Nutritional supplements and clinical formulations targeting high-bioavailability zinc delivery in phytate-rich diets

For dietary supplement manufacturers serving vegetarian, vegan, or developing-country populations where cereal- and legume-based diets expose zinc to phytate inhibition, zinc glycinate monohydrate delivers a 16% higher overall bioavailability (49% vs. 42%) compared to zinc sulfate [1]. Human PK data further confirm a 43.4% superior oral bioavailability versus zinc gluconate, the most common organic zinc comparator [2]. Formulators can leverage this bioavailability advantage to achieve clinically meaningful zinc status improvements at lower elemental doses, reducing pill burden and minimizing the risk of gastrointestinal side effects associated with higher-dose zinc sulfate regimens [1][3].

Liquid and ready-to-drink nutritional products requiring chelate stability across a broad pH range

Zinc glycinate monohydrate maintains its intact chelate structure across pH 4–8, a stability window that encompasses most beverage, dairy, and liquid supplement formulations [4][5]. This property enables direct fortification of mildly acidic products (e.g., fruit-based drinks, infant formulas at pH ~6.5) without the zinc precipitation or metallic taste issues that plague zinc sulfate and zinc oxide at neutral pH. Procurement for liquid-product development should prioritize the monohydrate crystalline form for its defined hydration state, which simplifies formulation calculations and ensures batch-to-batch consistency in zinc content .

Animal feed and premix manufacturing requiring long-term vitamin co-stability

In feed premixes subjected to extended storage (90–120 days), the minimal free-Zn²⁺ profile of zinc glycinate reduces the pro-oxidative degradation of co-formulated vitamins (E, C, K, folic acid, B6) when compared to zinc sulfate [6][7]. This permits lower vitamin overages, reducing raw-material costs and improving compliance with label-claim potency at the point of sale. The monohydrate form’s thermal stability (decomposition point ~280°C) also withstands standard pelleting and extrusion temperatures, making it compatible with modern feed processing lines .

Protein research and structural biology utilizing high-purity zinc glycinate monohydrate

For academic and industrial laboratories performing zinc-finger protein crystallization, metalloenzyme reconstitution, or Zn²⁺-dependent structural studies, the monohydrate crystalline form specified at ≥97.0% purity (chelometric titration, on anhydrous basis) with confirmed water content (7.4–8.2%) provides a well-characterized, reproducible zinc source. The defined trans-bis(glycinato) polymeric crystal structure [8] ensures that the zinc ion is delivered in a precisely defined coordination geometry, which is critical for experiments where uncontrolled zinc speciation could confound structural or kinetic results.

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